2-(1-Phenylpropyl)-1H-benzo[D]imidazole
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Overview
Description
2-(1-Phenylpropyl)-1H-benzo[D]imidazole is a heterocyclic aromatic organic compound. It belongs to the class of benzimidazoles, which are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a phenylpropyl substituent at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. For instance, the reaction of o-phenylenediamine with 1-phenylpropan-1-one in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylpropyl)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(1-Phenylpropyl)-1H-benzo[D]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A similar compound with a phenyl group at the second position.
2-(1-Phenylethyl)-1H-benzo[D]imidazole: A closely related compound with a phenylethyl substituent.
Uniqueness
2-(1-Phenylpropyl)-1H-benzo[D]imidazole is unique due to its specific substituent, which can influence its biological activity and chemical reactivity. The phenylpropyl group may enhance its interaction with certain molecular targets, leading to distinct pharmacological properties.
Properties
IUPAC Name |
2-(1-phenylpropyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-13(12-8-4-3-5-9-12)16-17-14-10-6-7-11-15(14)18-16/h3-11,13H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXNZXLZPKHWHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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